molecular formula C16H19N5O2 B11659931 N-[(Z)-[(4-methylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide

N-[(Z)-[(4-methylquinazolin-2-yl)amino](propanoylamino)methylidene]propanamide

Cat. No.: B11659931
M. Wt: 313.35 g/mol
InChI Key: UXDVZCSSBWYYBN-UHFFFAOYSA-N
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Description

N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline ring substituted with a methyl group at the 4-position and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide typically involves the following steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution at the 4-Position:

    Formation of the Propanamide Moiety: The propanamide moiety can be introduced through the reaction of the quinazoline derivative with propanoyl chloride in the presence of a base such as pyridine.

    Final Coupling Reaction: The final step involves the coupling of the quinazoline derivative with the propanamide moiety under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and mechanisms.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anticancer or antimicrobial agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(Z)-[(4,7-dimethylquinazolin-2-yl)aminomethylidene]propanamide: Similar structure with an additional methyl group at the 7-position.

    N-(Z)-[(4-chloroquinazolin-2-yl)aminomethylidene]propanamide: Similar structure with a chlorine atom at the 4-position.

    N-(Z)-[(4-ethylquinazolin-2-yl)aminomethylidene]propanamide: Similar structure with an ethyl group at the 4-position.

Uniqueness

N-(Z)-[(4-methylquinazolin-2-yl)aminomethylidene]propanamide is unique due to its specific substitution pattern on the quinazoline ring. The presence of a methyl group at the 4-position and the propanamide moiety confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N5O2

Molecular Weight

313.35 g/mol

IUPAC Name

N-[N'-(4-methylquinazolin-2-yl)-N-propanoylcarbamimidoyl]propanamide

InChI

InChI=1S/C16H19N5O2/c1-4-13(22)19-16(20-14(23)5-2)21-15-17-10(3)11-8-6-7-9-12(11)18-15/h6-9H,4-5H2,1-3H3,(H2,17,18,19,20,21,22,23)

InChI Key

UXDVZCSSBWYYBN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(=NC1=NC2=CC=CC=C2C(=N1)C)NC(=O)CC

Origin of Product

United States

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